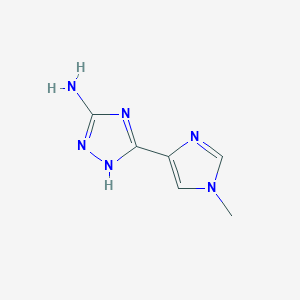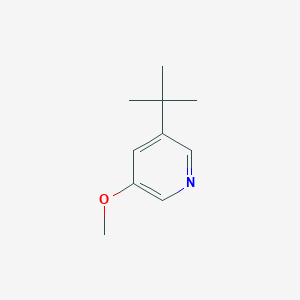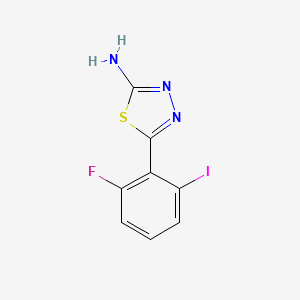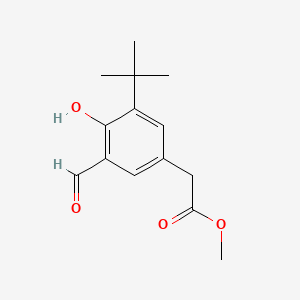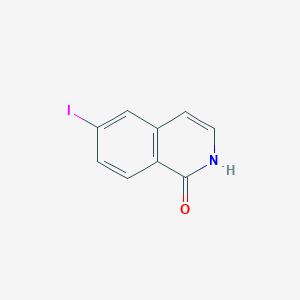![molecular formula C8H7N3O B13680947 8-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13680947.png)
8-Methoxypyrido[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxypyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a methoxy group attached at the 8th position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxypyrido[3,4-d]pyrimidine typically involves the formation of the pyrido[3,4-d]pyrimidine core followed by the introduction of the methoxy group. One common method involves the condensation of appropriate pyridine and pyrimidine precursors under specific conditions. For instance, a solution of compound 1 and enaminone 2 in dioxane can be stirred for an hour, followed by crystallization from ethanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at specific positions on the pyrido[3,4-d]pyrimidine scaffold .
化学反应分析
Types of Reactions
8-Methoxypyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrido[3,4-d]pyrimidine scaffold .
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity
作用机制
The mechanism of action of 8-Methoxypyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s methoxy group plays a crucial role in its binding affinity and selectivity towards these targets .
相似化合物的比较
8-Methoxypyrido[3,4-d]pyrimidine can be compared with other similar compounds, such as pyrido[4,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share a similar fused ring system but differ in their substituents and specific biological activities. For example, pyrazolo[3,4-d]pyrimidines have been studied for their anti-inflammatory and anticancer properties, while pyrido[4,3-d]pyrimidines have been used in the synthesis of tetrahydropteroic acid derivatives .
List of Similar Compounds
- Pyrido[4,3-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
属性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
8-methoxypyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-7-6(2-3-10-8)4-9-5-11-7/h2-5H,1H3 |
InChI 键 |
AELVRAYPSSGRFU-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=CC2=CN=CN=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


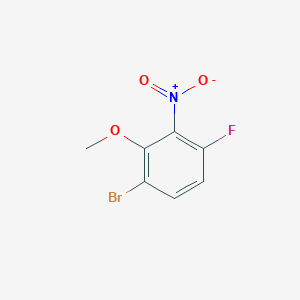
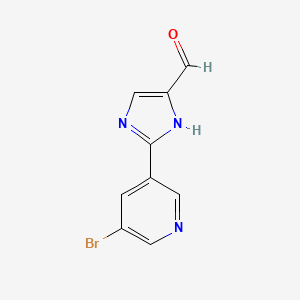
![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)
![2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13680887.png)


